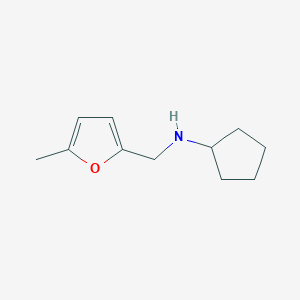
3-(methoxymethyl)-3-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-3-methylpiperidin-2-one is a heterocyclic organic compound with a piperidinone core structure. This compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the piperidinone ring. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-3-methylpiperidin-2-one typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-3-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)-3-methylpiperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The piperidinone ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinones: Similar in structure but with a five-membered ring.
Piperidinones: Compounds with different substituents on the piperidinone ring.
Piperidines: Reduced form of piperidinones without the carbonyl group.
Uniqueness
3-(Methoxymethyl)-3-methylpiperidin-2-one is unique due to the presence of both methoxymethyl and methyl groups on the piperidinone ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other piperidinone derivatives.
Properties
CAS No. |
2384563-94-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



